1-(5-bromo-2-ethoxybenzenesulfonyl)-4-methyl-2-phenyl-1H-imidazole
Descripción
This compound is a sulfonylated imidazole derivative characterized by a 5-bromo-2-ethoxybenzenesulfonyl group attached to a 4-methyl-2-phenyl-substituted imidazole core. The phenyl group on the imidazole ring enhances aromatic stacking interactions, which may be critical for binding to biological targets .
Propiedades
IUPAC Name |
1-(5-bromo-2-ethoxyphenyl)sulfonyl-4-methyl-2-phenylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3S/c1-3-24-16-10-9-15(19)11-17(16)25(22,23)21-12-13(2)20-18(21)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRWKRANGFBION-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2C=C(N=C2C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
1-(4-Bromo-3-methoxy-benzenesulfonyl)-4-methyl-1H-imidazole
- Structural Differences : The methoxy group replaces the ethoxy group on the benzenesulfonyl ring, and the imidazole lacks the 2-phenyl substitution .
- Impact of Substituents: Methoxy vs. Phenyl Absence: The absence of the 2-phenyl group may diminish π-π stacking interactions, reducing affinity for hydrophobic binding pockets .
5-Bromo-2-(4-bromophenyl)-1-ethyl-1H-benzo[d]imidazole
- Core Differences : This compound features a benzimidazole core fused to a benzene ring, with bromo and ethyl substituents .
- Functional Group Comparison: Sulfonyl vs. Ethyl: The sulfonyl group in the target compound increases polarity and hydrogen-bonding capacity, enhancing aqueous solubility compared to the lipophilic ethyl group. Benzimidazole vs.
4-Bromo-2-(5-bromothiophen-2-yl)-1-[(5-bromothiophen-2-yl)methyl]-5,6-dimethyl-1H-benzimidazole
- Heterocyclic Variations : Thiophene rings replace the benzenesulfonyl group, introducing sulfur-based electronics and altered π-stacking behavior .
- Biological Implications : Thiophene-containing analogs are associated with antifungal and anticancer activities, whereas sulfonylated imidazoles (like the target compound) are often explored as enzyme inhibitors (e.g., carbonic anhydrase) .
5-Bromo-1-methyl-1H-benzo[d]imidazole
- Simplified Structure : Lacks the sulfonyl and phenyl groups, resulting in reduced molecular complexity and lower molecular weight .
Crystallographic and Computational Insights
- Software Tools : Programs like SHELX and Mercury enable structural determination and comparison of packing patterns. For example, the target’s sulfonyl group may form hydrogen bonds with adjacent molecules, influencing crystal packing differently than thiophene-based analogs .
- Electron Density Maps : The ethoxy group’s conformational flexibility could lead to disorder in crystallographic models, a challenge less common in rigid thiophene derivatives .
Pharmacological and Physicochemical Properties
Solubility and Lipophilicity
- Target Compound : The sulfonyl group enhances hydrophilicity (logP ~2.5 estimated), whereas ethyl or thiophene substituents in analogs increase logP (e.g., ~3.5 for 5-bromo-2-(4-bromophenyl)-1-ethyl-benzimidazole) .
- Bioavailability: Higher solubility may improve oral absorption compared to non-sulfonylated analogs.
Metabolic Stability
Data Tables
Table 1. Structural and Property Comparison
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
